molecular formula C8H10N2O2 B2953623 N-Methyl-2-Nitrobenzylamine CAS No. 56222-08-3

N-Methyl-2-Nitrobenzylamine

Cat. No.: B2953623
CAS No.: 56222-08-3
M. Wt: 166.18
InChI Key: WGILVXQNSFDASI-UHFFFAOYSA-N
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Description

N-Methyl-2-Nitrobenzylamine is an organic compound with the chemical formula C8H10N2O2. It is typically found in the form of light yellow crystals or powder. This compound is known for its applications in organic synthesis, particularly as an aminating agent. It is often used in the synthesis of other drugs, dyes, and pesticide intermediates .

Scientific Research Applications

N-Methyl-2-Nitrobenzylamine has several scientific research applications:

Preparation Methods

N-Methyl-2-Nitrobenzylamine can be synthesized through the reaction of benzaldehyde and ethyl nitrite under alkaline conditions. This reaction produces a secondary amine salt, which is then treated with acid to obtain the target product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

N-Methyl-2-Nitrobenzylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-Methyl-2-Nitrobenzylamine involves its interaction with molecular targets through its nitro and amine groups. These functional groups allow it to participate in various chemical reactions, making it a versatile compound in organic synthesis. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

N-Methyl-2-Nitrobenzylamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields.

Properties

IUPAC Name

N-methyl-1-(2-nitrophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9-6-7-4-2-3-5-8(7)10(11)12/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGILVXQNSFDASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971643
Record name N-Methyl-1-(2-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56222-08-3
Record name N-Methyl-1-(2-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-2-nitrobenzylamine
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